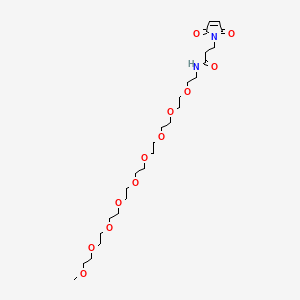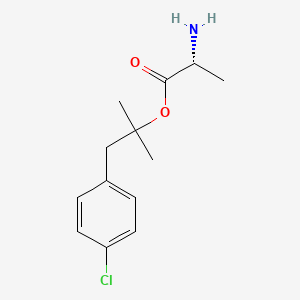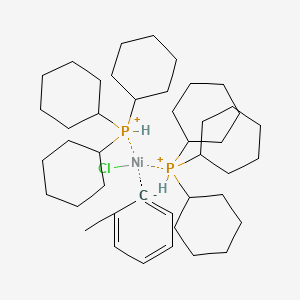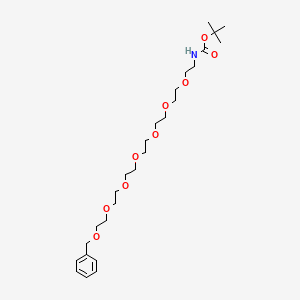
2-(4-Methylpiperidin-1-yl)-1-thiophen-2-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone is an organic compound that features a piperidine ring substituted with a methyl group and a thienyl group attached to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-methylpiperidine.
Attachment of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethanone Moiety: The ethanone group can be introduced through a variety of methods, including the oxidation of an alcohol precursor or the direct acylation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
科学研究应用
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
相似化合物的比较
Similar Compounds
2-(4-methyl-1-piperidinyl)-1-(2-furyl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-methyl-1-piperidinyl)-1-(2-pyridyl)ethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC 名称 |
2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12/h2-3,8,10H,4-7,9H2,1H3 |
InChI 键 |
AXIKEYHTGHVOHD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)





![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)


![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
